Iolopride I-123 Iolopride I-123 Iolopride I-123 is a radiopharmaceutical containing the dopamine D2/D3 receptor agonist iodobenzamide (IBZM) labeled with the radionuclide iodine I 123 with dopamine receptor-binding and radioisotopic activities. Upon administration, iodine I 123 iodobenzamide binds to dopamine D2/D3 receptors; subsequently, tissues expressing these receptors can be visualized using single photon emission computed tomography (SPECT). Dopamine receptors are a class of metabotropic G protein-coupled receptors found in the central nervous system (CNS) and neuroendocrine tumors such as pheochromocytoma and paraganglioma.
Brand Name: Vulcanchem
CAS No.: 113716-48-6
VCID: VC20868911
InChI: InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4
SMILES: CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC
Molecular Formula: C15H21IN2O3
Molecular Weight: 400.24 g/mol

Iolopride I-123

CAS No.: 113716-48-6

Cat. No.: VC20868911

Molecular Formula: C15H21IN2O3

Molecular Weight: 400.24 g/mol

* For research use only. Not for human or veterinary use.

Iolopride I-123 - 113716-48-6

Specification

Description Iolopride I-123 is a radiopharmaceutical containing the dopamine D2/D3 receptor agonist iodobenzamide (IBZM) labeled with the radionuclide iodine I 123 with dopamine receptor-binding and radioisotopic activities. Upon administration, iodine I 123 iodobenzamide binds to dopamine D2/D3 receptors; subsequently, tissues expressing these receptors can be visualized using single photon emission computed tomography (SPECT). Dopamine receptors are a class of metabotropic G protein-coupled receptors found in the central nervous system (CNS) and neuroendocrine tumors such as pheochromocytoma and paraganglioma.
CAS No. 113716-48-6
Molecular Formula C15H21IN2O3
Molecular Weight 400.24 g/mol
IUPAC Name N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-(123I)iodanyl-6-methoxybenzamide
Standard InChI InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4
Standard InChI Key CANPFCFJURGKAX-SCBSARHOSA-N
Isomeric SMILES CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)[123I])OC
SMILES CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC
Canonical SMILES CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator